molecular formula C17H13N3O B5352173 2-(4-methylphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one

2-(4-methylphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one

Cat. No.: B5352173
M. Wt: 275.30 g/mol
InChI Key: KIPFXVJDTQKCFV-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one is a heterocyclic compound that features a fused ring system combining pyrimidine and benzimidazole structures. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with 4-methylbenzaldehyde in the presence of a suitable catalyst and solvent. The reaction mixture is heated to promote cyclization, leading to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

2-(4-methylphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. This modulation can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methylphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one is unique due to its specific fused ring system and the presence of a 4-methylphenyl group

Biological Activity

2-(4-methylphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fused ring system that combines pyrimidine and benzimidazole structures, which are known for their diverse pharmacological properties.

Chemical Structure and Synthesis

The molecular formula of this compound is C16H14N4OC_{16}H_{14}N_4O. The synthesis typically involves the condensation of 2-aminobenzimidazole with 4-methylbenzaldehyde under specific conditions, often utilizing catalysts to promote cyclization. This method yields the desired compound with good purity and yield .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of oncology and antimicrobial research.

Anticancer Activity

A study focusing on derivatives of pyrimido[1,2-a]benzimidazole reported that compounds similar to this compound showed significant anti-tumor activity against various cancer cell lines. For instance, a related compound demonstrated a GI50 range from 0.35 to 9.43 μM against human cancer cell lines, indicating strong efficacy in inhibiting cell proliferation .

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedGI50 (μM)
5hHL600.35
5eMOLM-139.43
5gMV4-11Sub-micromolar

Antimicrobial Activity

In vitro studies have shown that derivatives of pyrimido[1,2-a]benzimidazole possess notable antimicrobial properties. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, indicating their potential as effective antimicrobial agents .

Table 2: Antimicrobial Activity Data

CompoundPathogen TestedMIC (μg/mL)
7bStaphylococcus aureus0.22
5aStaphylococcus epidermidis0.25

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. This includes modulation of enzyme activity and receptor binding, which can lead to inhibition of cell proliferation and induction of apoptosis in cancer cells .

Case Studies

Recent research has identified the compound as a potential inhibitor of BMX kinase, which is implicated in various cancers. Inhibition of this kinase was associated with alterations in cell cycle progression and increased caspase activity, suggesting a mechanism for apoptosis induction .

Properties

IUPAC Name

2-(4-methylphenyl)-1H-pyrimido[1,2-a]benzimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O/c1-11-6-8-12(9-7-11)14-10-16(21)20-15-5-3-2-4-13(15)18-17(20)19-14/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPFXVJDTQKCFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)N3C4=CC=CC=C4N=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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